
1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidin-2-ones. This compound is characterized by the presence of two 4-chloroquinolin-2-yl groups attached to an imidazolidin-2-one core. Imidazolidin-2-ones are known for their wide range of applications in pharmaceuticals, natural products, and as intermediates in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one can be achieved through various methods. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines. Another method includes the diamination of olefins, which involves the addition of nitrogen groups to olefins. Additionally, the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also employed .
Industrial Production Methods
Industrial production of this compound typically involves the use of metal catalysis and organocatalysis to achieve efficient and sustainable synthesis. The use of carbonylation reactions, diamination, and hydroamination are common in large-scale production .
化学反应分析
Types of Reactions
1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
科学研究应用
1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Some compounds similar to 1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one include:
1,4-bis(7-Chloroquinolin-4-yl)piperazine: This compound also contains chloroquinoline groups and is used in similar applications.
2-Imidazolidinone derivatives: These compounds share the imidazolidin-2-one core and are widely used in pharmaceuticals and organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of chloroquinoline and imidazolidin-2-one. This unique combination allows it to exhibit a wide range of biological activities and makes it a valuable compound in various scientific research applications .
属性
CAS 编号 |
90033-79-7 |
|---|---|
分子式 |
C21H14Cl2N4O |
分子量 |
409.3 g/mol |
IUPAC 名称 |
1,3-bis(4-chloroquinolin-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C21H14Cl2N4O/c22-15-11-19(24-17-7-3-1-5-13(15)17)26-9-10-27(21(26)28)20-12-16(23)14-6-2-4-8-18(14)25-20/h1-8,11-12H,9-10H2 |
InChI 键 |
ATSWZNRTOKQEFP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)N1C2=NC3=CC=CC=C3C(=C2)Cl)C4=NC5=CC=CC=C5C(=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14394071.png)
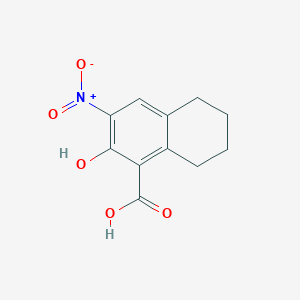
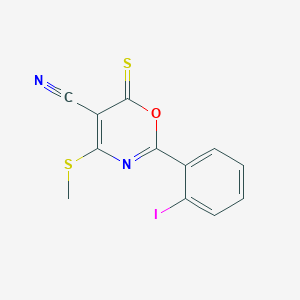
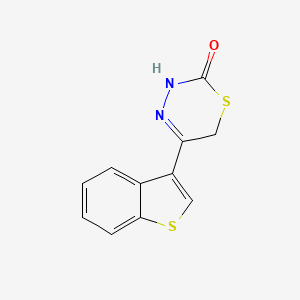
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)
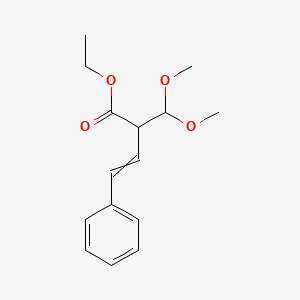

![1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione](/img/structure/B14394113.png)
![Diethyl [(3-benzoylphenyl)methyl]phosphonate](/img/structure/B14394114.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14394120.png)
![4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14394141.png)
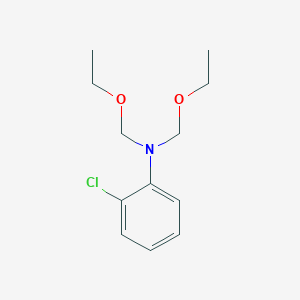

![4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B14394158.png)
